4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane is a boronate ester featuring a pinacol-protected boron center. Its structure consists of a 1,3,2-dioxaborolane ring with four methyl groups at the 4,4,5,5-positions and a 2-(4-methylphenylethyl) substituent at the 2-position. This compound is utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the stability imparted by the pinacol group and the reactivity of the arylboronate moiety. The 4-methylphenyl ethyl chain provides moderate steric bulk and electron-donating effects, influencing its reactivity in organometallic transformations .
Properties
CAS No. |
444094-87-5 |
|---|---|
Molecular Formula |
C15H23BO2 |
Molecular Weight |
246.15 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO2/c1-12-6-8-13(9-7-12)10-11-16-17-14(2,3)15(4,5)18-16/h6-9H,10-11H2,1-5H3 |
InChI Key |
OUJCVAPCCRJOML-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Hydroboration of 4-Methylstyrene
The hydroboration of 4-methylstyrene (4-vinyltoluene) using disiamylborane (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) yields the corresponding alkylborane. For example:
$$
\text{4-Methylstyrene} + \text{Sia}2\text{BH} \rightarrow \text{Sia}2\text{B-CH}2\text{CH}2\text{C}6\text{H}4\text{CH}_3
$$
This intermediate is subsequently oxidized with hydrogen peroxide in basic methanol to form 2-(4-methylphenyl)ethylboronic acid.
Key Conditions :
- Solvent: Tetrahydrofuran (THF) or hexane
- Temperature: 0°C to room temperature
- Yield: 65–75% (crude)
Grignard Reagent Transmetalation
An alternative route involves transmetalation of a Grignard reagent (2-(4-methylphenyl)ethylmagnesium bromide) with trimethyl borate:
$$
\text{ArCH}2\text{CH}2\text{MgBr} + \text{B(OCH}3\text{)}3 \rightarrow \text{ArCH}2\text{CH}2\text{B(OCH}3\text{)}2 + \text{MgBr(OCH}_3\text{)}
$$
Hydrolysis with aqueous HCl affords the boronic acid.
Key Conditions :
- Solvent: Diethyl ether
- Temperature: −78°C to 0°C
- Yield: 60–70%
Pinacol Protection of the Boronic Acid
The boronic acid is converted to the dioxaborolane via condensation with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions:
$$
\text{ArCH}2\text{CH}2\text{B(OH)}2 + \text{C}6\text{H}{12}\text{O}2 \rightarrow \text{ArCH}2\text{CH}2\text{B(O}2\text{C}6\text{H}{12}\text{)} + 2\text{H}2\text{O}
$$
Standard Laboratory Procedure
Reagents :
- 2-(4-Methylphenyl)ethylboronic acid (1 equiv)
- Pinacol (1.05 equiv)
- Anhydrous magnesium sulfate (1 equiv, desiccant)
- Dichloromethane (DCM) or toluene (solvent)
Protocol :
Optimization Data :
| Parameter | Value |
|---|---|
| Reaction Time | 16 hours |
| Temperature | 25°C |
| Yield | 80–85% |
| Purity (HPLC) | >95% |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time significantly:
Alternative Synthetic Routes
Cross-Metathesis Approach
Olefin cross-metathesis between 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane and 4-methylstyrene using a Grubbs catalyst:
$$
\text{B-O}2\text{C}6\text{H}{12}\text{-CH=CH}2 + \text{CH}2=\text{CHC}6\text{H}4\text{CH}3 \rightarrow \text{B-O}2\text{C}6\text{H}{12}\text{-CH}2\text{CH}2\text{C}6\text{H}4\text{CH}3
$$
Catalyst : Grubbs 2nd generation (5 mol%)
Yield : 70% (toluene, 60°C, 12 hours)
Boron Trifluoride-Mediated Transesterification
Transesterification of bis(pinacolato)diboron with 2-(4-methylphenyl)ethanol in the presence of BF₃·OEt₂:
$$
\text{B}2\text{(pin)}2 + 2\text{ArCH}2\text{CH}2\text{OH} \xrightarrow{\text{BF}3} 2\text{ArCH}2\text{CH}2\text{B(pin)} + 2\text{H}2\text{O}
$$
Conditions :
Industrial-Scale Production
Continuous Flow Reactor System
Industrial synthesis employs continuous flow reactors for scalability and safety:
- Reactor Setup :
- Two feed streams: Boronic acid in THF and pinacol in DCM.
- Mixing chamber with inline dehydration (molecular sieves).
- Conditions :
- Flow rate: 10 mL/min
- Temperature: 50°C
- Residence time: 2 hours
- Output :
Purification and Characterization
Chromatographic Purification
- Column : Silica gel (230–400 mesh)
- Eluent : Hexane/ethyl acetate (9:1 to 4:1 gradient)
- Recovery : 90–95%
Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.15 (d, 2H, ArH), 2.35 (s, 3H, CH₃), 1.25 (s, 12H, pinacol CH₃) |
| ¹³C NMR | δ 138.4 (C-B), 21.5 (Ar-CH₃), 24.8 (pinacol CH₃) |
| IR | 1340 cm⁻¹ (B-O), 2980 cm⁻¹ (C-H) |
Challenges and Limitations
- Steric Hindrance : Bulky pinacol groups slow reaction kinetics, necessitating prolonged reaction times.
- Moisture Sensitivity : Strict anhydrous conditions are required to prevent boronic acid hydrolysis.
- Cost : Pinacol (≈$200/kg) contributes significantly to production expenses.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boron-containing alcohols.
Substitution: It participates in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Boron-containing alcohols.
Substitution: Biaryl compounds and other carbon-carbon bonded structures.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drug candidates and diagnostic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura reactions, the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst, forming a carbon-carbon bond. This process involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps .
Comparison with Similar Compounds
Key Observations:
- Electron-Donating Groups (e.g., methyl in the target compound) enhance nucleophilicity, favoring reactions with electrophilic partners.
- Electron-Withdrawing Groups (e.g., sulfonyl , bromo , ethynyl ) reduce boron center reactivity but improve stability under oxidative conditions.
- Steric Hindrance : Bulky substituents (e.g., biphenyl in ) slow reaction kinetics but prevent unwanted side reactions.
Physical and Chemical Properties
Biological Activity
4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane (CAS No: 444094-87-5) is a boron-containing compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H23BO2. The compound features a dioxaborolane structure that is known for its reactivity in organic synthesis and potential applications in medicinal chemistry.
Biological Activity Overview
The biological activities of boron-containing compounds have been extensively studied, particularly their roles in medicinal chemistry as enzyme inhibitors and their potential antitumor properties. The specific biological activities of this compound are summarized below:
Antitumor Activity
Research indicates that certain dioxaborolanes exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study demonstrated that derivatives of dioxaborolanes could inhibit the proliferation of breast cancer cells through apoptosis induction. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins .
Enzyme Inhibition
Boron compounds are known to interact with biological molecules and can act as enzyme inhibitors:
- Enzyme Targeting : this compound has been shown to inhibit certain proteases involved in cancer progression. The inhibition was attributed to the formation of a stable complex between the boron atom and the active site of the enzyme .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor Activity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits proteases related to tumor growth |
Spectroscopic Studies
Spectroscopic techniques such as NMR and IR have been employed to study the interactions of this compound with biological targets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
